molecular formula C8H6FIO2 B14754058 4-Fluoro-3-iodo-5-methoxybenzaldehyde

4-Fluoro-3-iodo-5-methoxybenzaldehyde

Cat. No.: B14754058
M. Wt: 280.03 g/mol
InChI Key: DJECVXLWWMBRPG-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.04 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-iodo-5-methoxybenzaldehyde typically involves multi-step reactions. One common method includes the iodination of 4-fluoro-3-methoxybenzaldehyde. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-iodo-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products like 4-fluoro-3-azido-5-methoxybenzaldehyde.

    Oxidation: 4-fluoro-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-fluoro-3-iodo-5-methoxybenzyl alcohol.

Scientific Research Applications

Chemistry: 4-Fluoro-3-iodo-5-methoxybenzaldehyde is used as a building block in organic synthesis. It is valuable in the preparation of various fluorinated and iodinated aromatic compounds .

Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its unique structure allows for the exploration of new drug candidates.

Industry: In the industrial sector, it can be used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodo-5-methoxybenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction .

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxybenzaldehyde
  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
  • 4-Fluoro-3-iodo-5-methoxybenzoic acid

Comparison: 4-Fluoro-3-iodo-5-methoxybenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and physical properties.

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

4-fluoro-3-iodo-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6FIO2/c1-12-7-3-5(4-11)2-6(10)8(7)9/h2-4H,1H3

InChI Key

DJECVXLWWMBRPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)F

Origin of Product

United States

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